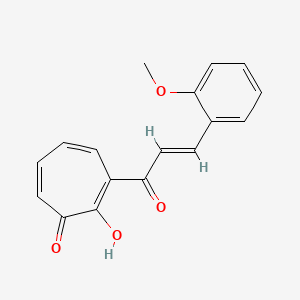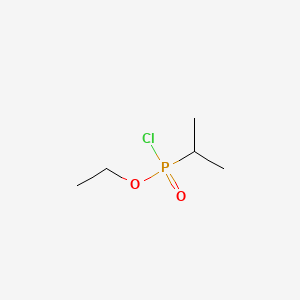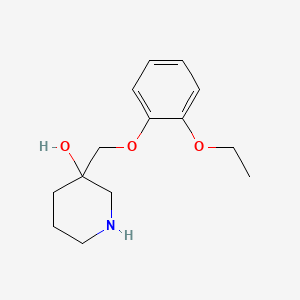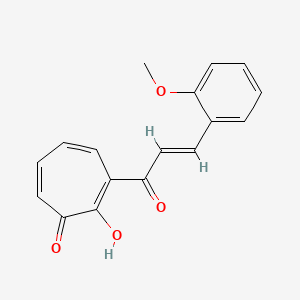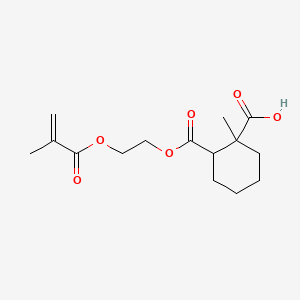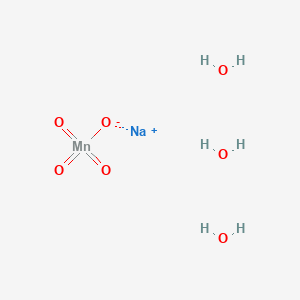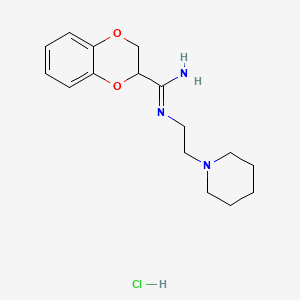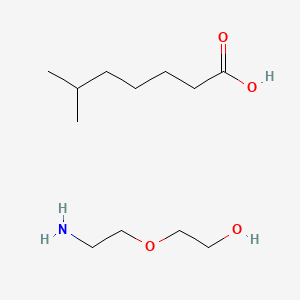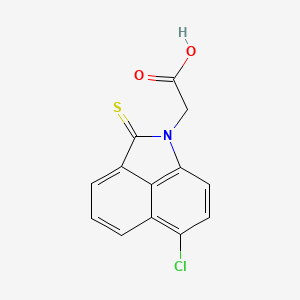
Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate is a complex organic compound known for its vibrant color and utility in various scientific applications. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. The unique structure of this compound makes it valuable in analytical chemistry, particularly in the detection and quantification of metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate typically involves a multi-step process. The initial step often includes the diazotization of 1-naphthylamine, followed by coupling with 8-amino-1-naphthalenesulfonic acid. The reaction conditions usually require an acidic medium and controlled temperatures to ensure the stability of the diazonium salt formed during diazotization. The final product is obtained by neutralizing the reaction mixture with ammonium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring high purity and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate is widely used in scientific research due to its ability to form complexes with metal ions. Some of its applications include:
Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions such as calcium, magnesium, and zinc.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in diagnostic assays.
Industry: Utilized in the textile industry as a dye and in the manufacturing of colored plastics.
Wirkmechanismus
The mechanism of action of ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate primarily involves its ability to form stable complexes with metal ions. The azo group (-N=N-) and the sulfonate group (-SO3H) provide sites for coordination with metal ions, leading to the formation of colored complexes. These complexes can be detected and quantified using spectrophotometric methods, making this compound valuable in analytical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calconcarboxylic Acid: Another azo dye used in metal ion detection.
Eriochrome Black T: Commonly used in complexometric titrations.
Xylenol Orange: Used as a metal indicator in analytical chemistry.
Uniqueness
Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate stands out due to its high sensitivity and specificity for certain metal ions. Its unique structure allows for the formation of highly stable complexes, making it more reliable and accurate in analytical applications compared to some other azo dyes.
Eigenschaften
CAS-Nummer |
83006-59-1 |
|---|---|
Molekularformel |
C26H22N4O3S |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
azanium;8-anilino-5-(naphthalen-1-yldiazenyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C26H19N3O3S.H3N/c30-33(31,32)25-15-7-13-21-23(16-17-24(26(21)25)27-19-10-2-1-3-11-19)29-28-22-14-6-9-18-8-4-5-12-20(18)22;/h1-17,27H,(H,30,31,32);1H3 |
InChI-Schlüssel |
GJQRDENWLGOROV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=CC5=CC=CC=C54)C=CC=C3S(=O)(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



